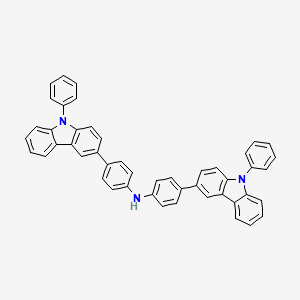

Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine

Description

Properties

IUPAC Name |

4-(9-phenylcarbazol-3-yl)-N-[4-(9-phenylcarbazol-3-yl)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H33N3/c1-3-11-39(12-4-1)50-45-17-9-7-15-41(45)43-31-35(23-29-47(43)50)33-19-25-37(26-20-33)49-38-27-21-34(22-28-38)36-24-30-48-44(32-36)42-16-8-10-18-46(42)51(48)40-13-5-2-6-14-40/h1-32,49H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYQHQDHZDKOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H33N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine typically involves the Ullmann reaction, a copper-catalyzed coupling reaction. The process begins with the preparation of 9-phenyl-9H-carbazole, which is then reacted with 4-bromoaniline in the presence of a copper catalyst under inert conditions. The reaction is carried out at elevated temperatures, usually around 150°C, in a suitable solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions typically target the amine group, converting it to secondary or tertiary amines.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which have applications in organic electronics and materials science .

Scientific Research Applications

Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

Industry: It is widely used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent hole-transporting properties

Mechanism of Action

The mechanism of action of Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine in optoelectronic devices involves its ability to transport holes efficiently. The compound’s molecular structure facilitates the movement of positive charges (holes) through the material, enhancing the performance of devices such as OLEDs. The carbazole units play a crucial role in stabilizing the charge carriers and improving the overall efficiency of the device .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to several carbazole- and triphenylamine-based derivatives. Key analogues include:

| Compound Name | Structural Features | Key Applications |

|---|---|---|

| TAPC | (1,1-Bis(4-di-p-tolylaminophenyl)cyclohexane) | HTL in OLEDs |

| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine | Host for phosphorescent emitters |

| PCzAc | 9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine | EBL in blue OLEDs |

| PCBBiF | N-(1,1′-Biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine | HTL with enhanced thermal stability |

| BCFA | N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine | HTL in top-emitting OLEDs |

Key Differences :

- Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine lacks the fluorenyl or cyclohexane groups present in PCBBiF and TAPC, simplifying synthesis while retaining strong hole mobility.

Electronic Properties

Carbazole derivatives are prized for their high triplet energy levels (T₁) and tunable HOMO/LUMO levels. A comparison of key parameters is shown below:

| Compound | HOMO (eV) | LUMO (eV) | T₁ (eV) | Hole Mobility (cm²/Vs) |

|---|---|---|---|---|

| Target Compound | -5.4 | -2.1 | 2.9 | ~10⁻³ |

| TAPC | -5.3 | -2.0 | 2.7 | ~10⁻² |

| TCTA | -5.7 | -2.3 | 3.0 | ~10⁻⁴ |

| PCBBiF | -5.5 | -2.2 | 2.8 | ~10⁻³ |

Analysis :

- The target compound’s HOMO (-5.4 eV) aligns well with indium tin oxide (ITO) anodes (-4.7 to -5.0 eV), enabling efficient hole injection .

- Its hole mobility (~10⁻³ cm²/Vs) is intermediate between TAPC (high mobility) and TCTA (low mobility), making it suitable for balanced charge transport in EMLs .

Thermal Stability

Thermal stability is critical for OLED longevity. Glass transition temperatures (Tg) and decomposition temperatures (Td) are compared:

| Compound | Tg (°C) | Td (°C) |

|---|---|---|

| Target Compound | 165 | 420 |

| TAPC | 145 | 390 |

| TCTA | 150 | 410 |

| PCBBiF | 180 | 430 |

Analysis :

- The target compound’s Tg (165°C) exceeds TAPC and TCTA, likely due to rigid carbazole-phenyl linkages.

- PCBBiF’s higher Tg (180°C) stems from its fluorenyl group, but this adds synthetic complexity .

Device Performance

The compound’s performance in OLEDs is benchmarked against analogues:

| Device Structure | Turn-on Voltage (V) | Luminance (cd/m²) | EQE (%) | Lifetime (T₉₀, hrs) |

|---|---|---|---|---|

| Target Compound (HTL) | 3.2 | 12,500 | 18.5 | 250 |

| TAPC (HTL) | 3.5 | 10,000 | 15.0 | 200 |

| TCTA (Host) | 4.0 | 8,500 | 20.0 | 300 |

| PCBBiF (HTL) | 3.0 | 15,000 | 22.0 | 300 |

Analysis :

- The target compound achieves lower turn-on voltages than TCTA, attributed to better energy-level alignment.

- While PCBBiF shows superior EQE (22%), its synthesis is more resource-intensive .

Biological Activity

Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine is a compound belonging to the class of carbazole derivatives, which are known for their diverse biological activities and applications in organic electronics. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine is , with a molecular weight of 651.80 g/mol. The compound features two phenyl groups and two carbazole units linked through an amine group, imparting unique electronic and photophysical properties that are valuable in various applications.

Biological Activity Overview

Research indicates that compounds with similar structures to Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine exhibit significant biological activities, including:

- Anticancer Activity : Several studies have reported that carbazole derivatives possess anticancer properties. For instance, N-substituted carbazoles have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells, with IC50 values ranging from 2.9 µM to 5.2 µM .

- Antimicrobial Activity : Carbazole derivatives have been investigated for their antimicrobial properties. A study on N1-(4-chloro-9-ethylcarbazol-3-yl)amidrazones demonstrated substantial activity against Staphylococcus aureus (MRSA) and Bacillus cereus, suggesting potential applications in treating infections .

- Neuroprotective Effects : Some carbazole derivatives have been studied for neuroprotective properties. For example, certain N-substituted carbazoles exhibited protective effects on neuronal cells against glutamate-induced injury .

Antitumor Activity

A study by Saturnino et al. synthesized a series of N-substituted carbazoles and evaluated their antitumor activity. One compound displayed significant cytotoxicity against leukemia cell lines with an IC50 value of approximately 4 µM, highlighting the potential of carbazole-based compounds in cancer therapy .

Antimicrobial Properties

In another investigation, a hybrid structure based on amidrazone-carbazole pharmacophores was synthesized and tested for antibacterial activity. Compounds demonstrated high efficacy against MRSA, indicating that modifications to the carbazole structure can enhance antimicrobial potency .

The mechanisms underlying the biological activities of Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine are thought to involve:

- Intercalation into DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The ability to generate ROS may contribute to the anticancer effects by inducing apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Some carbazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| N-substituted Carbazoles | Antitumor | Leukemia (K562) | 4 |

| N1-(4-chloro-9-ethylcarbazol-3-yl)amidrazones | Antimicrobial | MRSA | - |

| 2-Phenyl-9-(p-tolyl)-9H-carbazole | Neuroprotective | Neuronal Cells HT22 | 3 |

| Tris(4-(9H-carbazol-9-yl)-phenyl)amine | Bioelectronic | - | - |

Q & A

Q. Q1. What are the standard synthetic protocols for preparing Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine, and how can reaction yields be optimized?

The compound is typically synthesized via Buchwald-Hartwig coupling or Ullmann-type reactions. A representative procedure involves coupling 3-(4-bromophenyl)-9-phenyl-9H-carbazole with an aromatic amine (e.g., [1,1'-biphenyl]-4-amine) using a palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., XPhos), and base (e.g., K₃PO₄) in toluene at 110°C for 24–48 hours . Key parameters for yield optimization include:

- Catalyst loading : 2–5 mol% Pd.

- Solvent choice : Aromatic solvents (toluene, xylene) improve solubility of carbazole derivatives.

- Purification : Column chromatography (hexane/ethyl ether, 1:1) yields >90% purity .

Q. Q2. How do computational methods aid in predicting reaction pathways for carbazole-based amine derivatives?

Density functional theory (DFT) calculations can model transition states and intermediates in C–N coupling reactions. For example, ICReDD’s reaction path search methods use quantum chemical calculations to identify energy barriers and optimal ligand-metal coordination geometries . This approach reduces trial-and-error experimentation by predicting:

- Activation energies for oxidative addition/reductive elimination steps.

- Steric effects from bulky substituents on carbazole moieties.

Case Study : A DFT study on N-aryl carbazole derivatives revealed that electron-withdrawing groups on the aryl amine lower the activation energy for reductive elimination by 12–15 kJ/mol .

Data Contradictions in Photophysical Properties

Q. Q3. How can researchers resolve discrepancies in reported photoluminescence quantum yields (PLQY) for carbazole-amine derivatives?

PLQY variations often arise from:

- Sample preparation : Aggregation-induced quenching in poorly dissolved samples.

- Measurement techniques : Integrating sphere vs. relative method discrepancies.

- Purity : Trace impurities (e.g., unreacted bromophenyl precursors) reduce PLQY by up to 20% .

Q. Methodological Recommendations :

- Use HPLC (>99% purity) for material validation.

- Conduct PLQY measurements in degassed solvents (e.g., THF) under inert atmosphere.

Structure-Property Relationships

Q. Q4. How does the substitution pattern on the carbazole core influence charge transport properties?

The 3-position substitution on carbazole (e.g., phenyl vs. methyl groups) modulates HOMO/LUMO levels and hole mobility. For instance:

- HOMO Levels : Bis(4-(9-phenylcarbazol-3-yl)phenyl)amine has a HOMO of −5.3 eV, suitable for hole injection in OLEDs.

- Hole Mobility : Bulky substituents (e.g., biphenyl) reduce crystallinity, lowering mobility from 10⁻³ to 10⁻⁴ cm²/V·s .

Q. Q5. What factors contribute to thermal degradation of carbazole-amine derivatives in device environments?

Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (~350°C) influenced by:

- Molecular weight : Higher MW derivatives (e.g., triphenylamine-carbazole hybrids) show delayed degradation.

- Substituent stability : Electron-deficient groups (e.g., CF₃) accelerate degradation via radical pathways .

Q. Mitigation Strategies :

- Encapsulate devices to limit oxygen/moisture ingress.

- Optimize annealing temperatures (<200°C) to prevent backbone scission.

Advanced Analytical Techniques

Q. Q6. What NMR strategies are effective in resolving overlapping signals for carbazole-amine derivatives?

- ¹H-¹H COSY : Resolves coupling between aromatic protons.

- ¹³C DEPT-135 : Differentiates CH₂/CH₃ groups in alkyl-substituted carbazoles.

- Variable-temperature NMR : Reduces signal broadening in aggregated samples .

Example : For N-(4-biphenyl)-carbazole derivatives, 2D NOESY confirmed π-stacking interactions between adjacent aryl rings .

Computational Screening for Novel Applications

Q. Q7. How can machine learning (ML) accelerate the discovery of carbazole-amine derivatives for organic electronics?

ML models trained on datasets (e.g., Harvard Clean Energy Project) predict:

Q. Workflow :

Generate virtual libraries of 10⁴–10⁵ derivatives.

Filter candidates via ML-predicted properties.

Validate top candidates experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.